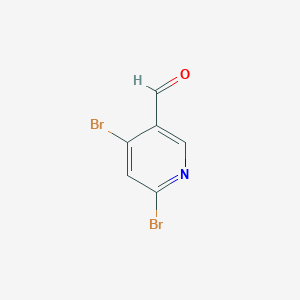

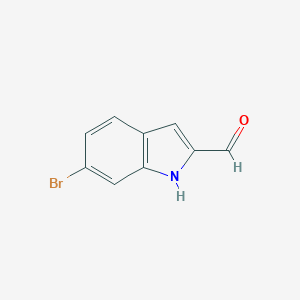

6-ブロモ-1H-インドール-2-カルバルデヒド

概要

説明

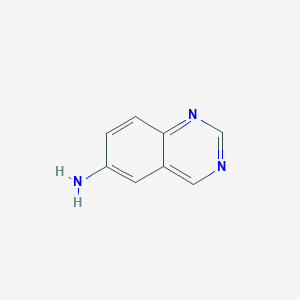

6-Bromo-1H-indole-2-carbaldehyde is a chemical compound that is part of the indole family, which are heterocyclic structures known for their presence in natural products and pharmaceuticals. While the specific compound is not directly mentioned in the provided papers, the related compounds and their reactions can offer insights into the behavior and potential applications of 6-bromo-1H-indole-2-carbaldehyde.

Synthesis Analysis

The synthesis of related indole carbaldehydes has been explored in the literature. For instance, the π-extension of indoles using acrolein as a linker has been reported as a method to synthesize indolo[3,2-a]carbazole-6-carbaldehydes, demonstrating the versatility of indole derivatives in chemical synthesis . This method's broad scope, with 33 examples provided, indicates that a similar approach might be applicable to the synthesis of 6-bromo-1H-indole-2-carbaldehyde, potentially allowing for the production of valuable chemicals such as dyes and organic fluorescent materials.

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by their ability to form hydrogen bonds, which can lead to the formation of various supramolecular structures. For example, molecules of 5-bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone are paired by aminocarbonyl hydrogen bonds, forming ribbons linked into a three-dimensional framework . This suggests that 6-bromo-1H-indole-2-carbaldehyde may also exhibit the capacity to engage in hydrogen bonding, influencing its crystalline structure and potentially its reactivity.

Chemical Reactions Analysis

Indole carbaldehydes can undergo a range of chemical reactions. The title compound in one study reacts with dinucleophiles to yield heteroanellated methanoannulenes, which include various heterocyclic rings such as thiophene and pyrazole . This indicates that 6-bromo-1H-indole-2-carbaldehyde could potentially participate in similar reactions, leading to the formation of heterocyclic structures that are valuable in medicinal chemistry and materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole carbaldehydes are influenced by their molecular structure. The presence of bromine in compounds like 5-bromo-1H-indole-3-carbaldehyde contributes to their reactivity and physical properties, such as melting points and solubility . The bromine atom in 6-bromo-1H-indole-2-carbaldehyde is likely to affect its chemical behavior, making it a suitable candidate for further functionalization and application in organic synthesis.

科学的研究の応用

抗ウイルス活性

6-ブロモ-1H-インドール-2-カルバルデヒド誘導体は合成され、抗ウイルス活性を示すことが報告されている。 例えば、特定の誘導体は、インフルエンザAおよびコクサッキーB4ウイルスに対する阻害活性を示し、抗ウイルス剤としての可能性を示している .

抗HIV活性

インドール骨格は、抗HIV薬の開発において重要である。 6-ブロモ-1H-インドール-2-カルバルデヒドの誘導体は、HIVを阻害する効果について調査することができ、この生命を脅かすウイルスの撲滅に貢献する可能性がある .

抗酸化特性

インドール誘導体は、その抗酸化活性で知られている。 6-ブロモ-1H-インドール-2-カルバルデヒド構造を新規化合物に組み込むことで、細胞を酸化ストレスから保護するために重要な強力な抗酸化剤を開発できる可能性がある .

抗がんの可能性

研究によると、インドール誘導体は、がん細胞の治療に有効である可能性がある。 6-ブロモ-1H-インドール-2-カルバルデヒドのユニークな構造は、新規抗がん剤の開発の候補として、がん治療の新たな道を開く可能性がある .

抗菌効果

インドール誘導体の抗菌活性は、よく文書化されている。 6-ブロモ-1H-インドール-2-カルバルデヒドの特定の用途を研究することで、科学者は、耐性菌株やその他の病原体を防ぐための新しい抗菌薬を開発できる可能性がある .

化学合成と創薬

6-ブロモ-1H-インドール-2-カルバルデヒドは、複雑な分子を合成するための効率的な多成分反応(MCR)の前駆体として役立つ。 MCRにおけるその役割は、医薬品を含むさまざまな生物活性構造の開発に不可欠である .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

将来の方向性

Indoles, including 6-bromo-1H-indole-2-carbaldehyde, are important types of molecules and natural products that play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Therefore, the investigation of novel methods of synthesis and the exploration of their biological properties are promising future directions .

作用機序

Target of Action

6-Bromo-1H-indole-2-carbaldehyde, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound, and their role is typically to mediate the biological effects of the compound.

Mode of Action

The compound interacts with its targets through a process known as electrophilic substitution, which occurs readily on indole due to excessive π-electrons delocalization . This interaction can result in changes to the target’s function, which can lead to various biological effects.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways and their downstream effects.

Result of Action

The molecular and cellular effects of 6-Bromo-1H-indole-2-carbaldehyde’s action are likely diverse, given the wide range of biological activities associated with indole derivatives . For example, some indole derivatives have been found to show inhibitory activity against certain viruses , suggesting that 6-Bromo-1H-indole-2-carbaldehyde may also have antiviral effects.

特性

IUPAC Name |

6-bromo-1H-indole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-7-2-1-6-3-8(5-12)11-9(6)4-7/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGZHNWFLHSANSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90544009 | |

| Record name | 6-Bromo-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90544009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

105191-12-6 | |

| Record name | 6-Bromo-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90544009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-1H-indole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。